molecular formula C12H20O B107813 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one CAS No. 17369-61-8

5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one

Cat. No. B107813
CAS RN: 17369-61-8
M. Wt: 180.29 g/mol
InChI Key: NWRKGLAPSUFTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one, also known as ETCK, is an organic compound that belongs to the family of cyclohexenones. It is a yellowish liquid with a strong, sweet, and floral odor. ETCK is widely used in the fragrance industry as a key ingredient in perfumes and other scented products. In addition to its use in the fragrance industry, ETCK has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one is not fully understood, but it is believed to interact with specific receptors in the olfactory system, resulting in the perception of a sweet, floral odor. 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one may also have other biological effects, including potential antimicrobial and antioxidant properties.

Biochemical And Physiological Effects

5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has antioxidant and anti-inflammatory properties, which may have potential applications in the prevention and treatment of various diseases. In addition, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been shown to have antimicrobial properties, particularly against gram-positive bacteria.

Advantages And Limitations For Lab Experiments

5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has several advantages for use in lab experiments, including its high purity and stability. However, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one can be difficult to handle due to its strong odor and potential toxicity. In addition, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one may be expensive and difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one. One area of interest is the development of new synthetic methods for 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one and related compounds. In addition, further studies are needed to fully understand the mechanism of action of 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one and its potential biological effects. Finally, there is potential for the use of 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one in various applications, including the development of new fragrances, natural products, and pharmaceuticals.

Synthesis Methods

5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one can be synthesized through several methods, including the oxidation of 5-ethyl-3,4,5,6-tetramethyl-2-cyclohexene-1-ol with chromic acid or potassium permanganate. Another method involves the reaction of 5-ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one with ethylmagnesium bromide followed by hydrolysis. The yield and purity of 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one can be improved through various purification techniques, including distillation and recrystallization.

Scientific Research Applications

5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields. In the field of organic chemistry, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals. In addition, 5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

17369-61-8

Product Name

5-Ethyl-3,4,5,6-tetramethyl-2-cyclohexen-1-one

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

5-ethyl-3,4,5,6-tetramethylcyclohex-2-en-1-one

InChI

InChI=1S/C12H20O/c1-6-12(5)9(3)8(2)7-11(13)10(12)4/h7,9-10H,6H2,1-5H3

InChI Key

NWRKGLAPSUFTME-UHFFFAOYSA-N

SMILES

CCC1(C(C(=CC(=O)C1C)C)C)C

Canonical SMILES

CCC1(C(C(=CC(=O)C1C)C)C)C

Other CAS RN

17369-61-8

Origin of Product

United States

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